molecular formula C10H11NO3 B12066624 Benzene, 1-(3-butenyloxy)-2-nitro- CAS No. 56182-22-0

Benzene, 1-(3-butenyloxy)-2-nitro-

Cat. No.: B12066624
CAS No.: 56182-22-0
M. Wt: 193.20 g/mol
InChI Key: OAVUWAJYWUNWPE-UHFFFAOYSA-N
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Description

Benzene, 1-(3-butenyloxy)-2-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with a butenyloxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 1-(3-butenyloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(3-butenyloxy)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-(3-butenyloxy)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-butenyloxy)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butenyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

56182-22-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-but-3-enoxy-2-nitrobenzene

InChI

InChI=1S/C10H11NO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7H,1,3,8H2

InChI Key

OAVUWAJYWUNWPE-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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